molecular formula C18H20N2O3 B268386 N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide

N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide

Cat. No. B268386
M. Wt: 312.4 g/mol
InChI Key: WSIBSNMOXUWCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide, also known as MLN8054, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of N-phenylureas and has a molecular weight of 375.44 g/mol.

Mechanism of Action

N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide works by inhibiting the activity of Aurora A kinase, which is involved in mitotic spindle formation and chromosome segregation during cell division. By inhibiting Aurora A kinase, N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide disrupts the normal cell division process and induces mitotic arrest. This leads to cell death and ultimately inhibits tumor growth.
Biochemical and Physiological Effects:
N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide has been shown to have significant biochemical and physiological effects. It induces mitotic arrest and cell death in cancer cells, and has been found to be effective against a variety of cancer types, including breast, prostate, and lung cancer. N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been shown to have minimal toxicity in normal cells, which is an important consideration for cancer therapy. However, one limitation of N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide is that it may not be effective against all types of cancer. Further research is needed to identify the specific types of cancer that are most responsive to N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide.

Future Directions

There are several future directions for research on N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of focus is the identification of biomarkers that can predict response to N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide, which could help to personalize cancer therapy. Finally, further research is needed to understand the long-term effects of N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide on normal cells and to identify potential side effects.

Synthesis Methods

The synthesis of N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide involves several steps. The first step is the synthesis of 4-methoxybenzoic acid, which is then converted to 4-methoxybenzoyl chloride. The next step involves the reaction of 4-methoxybenzoyl chloride with N-isopropylaniline to form N-isopropyl-4-methoxybenzamide. Finally, N-isopropyl-4-methoxybenzamide is reacted with 4-aminobenzoyl chloride to form N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide.

Scientific Research Applications

N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide has been extensively studied in scientific research for its potential as an anticancer agent. It has been shown to inhibit the activity of Aurora A kinase, which is a protein that plays a key role in cell division. N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide has been found to induce mitotic arrest and cell death in cancer cells, making it a promising candidate for cancer therapy.

properties

Product Name

N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-[(4-methoxybenzoyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H20N2O3/c1-12(2)19-18(22)14-5-4-6-15(11-14)20-17(21)13-7-9-16(23-3)10-8-13/h4-12H,1-3H3,(H,19,22)(H,20,21)

InChI Key

WSIBSNMOXUWCLM-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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